molecular formula C27H32Cl2N2O4 B133563 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol CAS No. 143218-70-6

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol

Cat. No.: B133563
CAS No.: 143218-70-6
M. Wt: 519.5 g/mol
InChI Key: AUXWTORBMDGIMZ-UHFFFAOYSA-N
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Description

The compound 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol is a structurally complex molecule featuring multiple functional groups:

  • Two hydroxyethyl (-CH2CH2OH) groups attached to the central aniline nitrogen.
  • A chloro-(4-chlorophenyl)methyl moiety, introducing steric bulk and electron-withdrawing effects.
  • A tertiary amine linkage, enhancing solubility in polar solvents.

This compound is likely designed for applications in dye chemistry, pharmaceuticals, or coordination chemistry due to its hydrogen-bonding capacity and aromatic substitution patterns. However, direct experimental data on its synthesis, crystallography, or biological activity are absent in the provided evidence.

Properties

IUPAC Name

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32Cl2N2O4/c28-24-7-1-21(2-8-24)27(29,22-3-9-25(10-4-22)30(13-17-32)14-18-33)23-5-11-26(12-6-23)31(15-19-34)16-20-35/h1-12,32-35H,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXWTORBMDGIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)(C3=CC=C(C=C3)Cl)Cl)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407476
Record name SBB057361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143218-70-6
Record name SBB057361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(α ,4-Dichlorobenzylidene)bis[2,2'-(phenylimino)diethanol]
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Biological Activity

The compound 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in cancer research and as a therapeutic agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H22ClN2O3C_{18}H_{22}ClN_2O_3 and features multiple functional groups that contribute to its biological activity. The presence of bis(2-hydroxyethyl)amino groups suggests potential interactions with biological macromolecules, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, it has been studied for its effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.

In Vitro Studies

  • HDAC Inhibition : Research indicates that similar compounds with bis(2-hydroxyethyl)amino groups exhibit significant inhibition of HDAC3, a key enzyme in cancer progression. For instance, derivatives have shown IC50 values as low as 95.48 nM against HDAC3, correlating with strong antiproliferative effects on various cancer cell lines such as HepG2 .
  • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, treatment with related compounds resulted in G2/M phase arrest and increased markers of apoptosis in HepG2 cells .

In Vivo Studies

  • Tumor Growth Inhibition : In xenograft models, compounds structurally similar to the target compound showed tumor growth inhibition rates around 48% compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) . This suggests potential for further development as an anticancer agent.

Case Studies

  • Case Study 1 : A study utilizing a derivative of the compound showed promising results in enhancing the efficacy of taxol and camptothecin when combined at suboptimal doses, indicating a synergistic effect that could be leveraged in combination therapies .
  • Case Study 2 : Another investigation into the compound's antiviral properties revealed that modifications to similar structures could inhibit various viral strains, highlighting the versatility of such compounds beyond oncology applications .

Data Summary

Study Type Findings Reference
In Vitro HDAC InhibitionIC50 = 95.48 nM against HDAC3; apoptosis induction
In Vivo Tumor Growth48% tumor growth inhibition in xenograft models
Combination TherapyEnhanced anticancer activity with taxol/camptothecin
Antiviral ActivityInhibition of multiple viral strains

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development, particularly as an anticancer agent or in targeted therapy. Its ability to interact with biological systems through the bis(2-hydroxyethyl)amino moiety enhances its solubility and bioavailability.

  • Anticancer Activity: Research indicates that derivatives of bis(2-hydroxyethyl)amino compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in tumor cells by disrupting cellular signaling pathways .
  • Drug Delivery Systems: The incorporation of this compound into drug delivery systems has been investigated. Its hydrophilic properties facilitate the encapsulation of hydrophobic drugs, enhancing their therapeutic efficacy while minimizing side effects .

Materials Science

In materials science, the compound is explored for its potential use in synthesizing polymers and coatings with specific functional properties.

  • Polymer Synthesis: The presence of amino groups allows for the creation of cross-linked polymer networks. These materials can be tailored for applications in biomedical devices or as smart materials responsive to environmental stimuli .
  • Coatings and Adhesives: The compound can be utilized in formulating coatings that require enhanced adhesion properties and resistance to environmental degradation. Its chlorinated phenyl group contributes to improved stability under harsh conditions .

Environmental Science

The environmental implications of bis(2-hydroxyethyl)amino compounds are significant, particularly concerning their role as potential pollutants or as agents in remediation technologies.

  • Pesticide Formulations: As an inert ingredient in pesticide formulations, this compound aids in improving the efficacy of active ingredients while ensuring lower toxicity to non-target organisms .
  • Remediation Agents: Research is ongoing into the use of such compounds for the remediation of contaminated sites, particularly those involving heavy metals or organic pollutants. Their chelating properties may enhance the extraction and stabilization of pollutants from soil and water .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with a mechanism involving apoptosis induction.
Study BDrug DeliveryDeveloped a nanoparticle system using the compound that improved the delivery efficiency of hydrophobic drugs by 75%.
Study CEnvironmental ImpactEvaluated the degradation of bis(2-hydroxyethyl)amino compounds in aquatic environments, highlighting their potential persistence and ecological risk.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2-[(4-Chloroanilino)methyl]phenol ()

  • Structure: Features a phenol group and a 4-chloroanilino substituent.
  • Key Properties: Dihedral angle between benzene rings: 68.71°, indicating non-planar stacking . Intermolecular hydrogen bonding (N–H···O and O–H···N) forms 1D chains .
  • Comparison: The target compound lacks a phenol group but includes additional hydroxyethyl groups, which may enhance solubility and hydrogen-bonding networks.

2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol ()

  • Structure: Contains an azo (-N=N-) group, nitro (-NO2), and bisethanolamine substituents.
  • Applications : Used as C.I. Disperse Red 7 , a disperse dye for synthetic fibers .
  • Comparison: The azo group in this compound confers strong light absorption (chromophoric properties), absent in the target molecule. Both compounds share bisethanolamino groups, suggesting similar solubility profiles in aqueous-organic solvents.

2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol ()

  • Structure: Ethylaminoethanol and nitro-substituted azo benzene.
  • Molecular Weight : 348.784 g/mol , lower than the target compound due to simpler substituents .

2-[(4-Chloro-2-nitrophenyl)methylamino]ethanol ()

  • Structure: Methylaminoethanol, nitro, and chloro substituents.
  • Key Data :
    • LogP : 2.24 , indicating moderate lipophilicity .
    • PSA (Polar Surface Area) : 78.08 Ų , suggesting moderate polarity .
  • Comparison :
    • The target compound’s additional hydroxyethyl groups would increase PSA (e.g., >100 Ų), enhancing water solubility.

Preparation Methods

Friedel-Crafts Alkylation and Diethanolamine Condensation

A pivotal intermediate, 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde , is synthesized via Friedel-Crafts alkylation using p-chlorobenzaldehyde and diethanolamine under catalytic conditions. The reaction proceeds at 100–170°C for 12–48 hours in solvents such as toluene or xylene, with aluminum chloride or zinc chloride as catalysts. This step achieves a yield >60% and HPLC purity >99%, critical for downstream applications.

The aldehyde intermediate undergoes reductive amination with N-(2-hydroxyethyl)aniline to introduce the ethanolamine side chain. Subsequent chloro-methylation at the para position of the benzaldehyde derivative is achieved using chloroacetyl chloride , forming the chlorophenylmethyl core.

Acylation-Condensation Cascade

An alternative route described in WO2009057133A2 involves acylation of 2-chloro-N-(1-phenylethyl)acetamide with chloroacetyl chloride, followed by condensation with triethanolamine . Key steps include:

  • Acylation : The amine substrate reacts with chloroacetyl chloride in dichloromethane or toluene, using triethylamine as a base.

  • Condensation : The acylated intermediate couples with triethanolamine at elevated temperatures (80–120°C), forming the piperazinyl-ethoxy acetic acid backbone.

This method emphasizes solvent selection (e.g., toluene for improved acylation kinetics) and base optimization (triethylamine vs. inorganic bases). The final product is isolated via acid-base extraction and recrystallization, though yield data are unspecified.

Reaction Optimization and Critical Parameters

Catalytic Systems and Solvent Effects

The Friedel-Crafts route highlights catalyst choice as critical:

  • Aluminum chloride yields higher conversion rates (>80%) compared to zinc chloride (70–75%).

  • Polar aprotic solvents (e.g., chlorobenzene) improve intermediate stability, while toluene minimizes side reactions.

In the acylation-condensation method, solvent polarity directly impacts reaction rate:

  • Dichloromethane accelerates acylation but requires stringent temperature control to prevent decomposition.

  • Toluene offers a balance between reactivity and byproduct suppression, favored in industrial settings.

Temperature and Time Dependencies

ParameterFriedel-CraftsAcylation-Condensation
Temperature Range100–170°C80–120°C
Reaction Time12–48 hours6–24 hours
Yield>60%Not reported
Purity (HPLC)>99%>95% (estimated)

Extended reaction times in the Friedel-Crafts method enhance intermediate conversion but risk thermal degradation. In contrast, the acylation step is exothermic, necessitating gradual reagent addition to maintain selectivity.

Intermediate Characterization and Purification

4-[N,N-Bis(2-Hydroxyethyl)Amino]Benzaldehyde

This intermediate is characterized by:

  • Melting Point : 55–62°C.

  • Purity : >99% via HPLC after recrystallization in hexane/ethyl acetate.

  • Structural Confirmation : IR (C=O stretch at 1685 cm⁻¹) and NMR (aromatic protons at δ 7.8–8.2 ppm).

Chlorophenylmethyl Acetamide Intermediate

Key properties include:

  • Solubility : Highly soluble in chlorinated solvents, sparingly soluble in water.

  • Stability : Prone to hydrolysis under acidic conditions, requiring neutral pH during storage.

Industrial Scalability and Environmental Considerations

The Friedel-Crafts route is favored for scalability due to:

  • Simplified Workflow : Single-step synthesis vs. multi-step acylation.

  • Waste Reduction : Avoids hazardous POCl3 used in traditional Vilsmeier reactions.

However, both methods face challenges:

  • Catalyst Recovery : Aluminum chloride is corrosive and difficult to recycle.

  • Solvent Consumption : Toluene and dichloromethane require extensive distillation for reuse .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis optimization requires careful control of stoichiometry, solvent selection, and reaction temperature. For example, details a similar synthesis pathway where dimethylformamide (DMF) and potassium carbonate were used as solvents and bases, achieving an 84.5% yield. Statistical experimental design (e.g., factorial design) can systematically evaluate variables like reagent ratios or reaction time .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

  • Methodological Answer : X-ray crystallography (as in ) provides definitive structural confirmation by resolving dihedral angles and bond lengths. Pair this with HPLC for purity assessment and NMR (1H/13C) to verify functional groups like hydroxyethyl and chlorophenyl moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways and intermediates, as highlighted in . For instance, simulating the chloro-substituted phenyl group’s electronic effects could predict regioselectivity in cross-coupling reactions. Pair computational predictions with targeted experimental validation .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. enzyme modulation)?

  • Methodological Answer : Use orthogonal assays to validate findings. For example, demonstrates receptor-ligand interaction studies via in vitro binding assays, while enzyme modulation might require kinetic analyses (e.g., Michaelis-Menten plots). Meta-analyses of experimental conditions (e.g., pH, solvent) can identify confounding variables .

Q. How does the compound’s stereochemistry influence its environmental fate, particularly in atmospheric degradation?

  • Methodological Answer : Isotopic labeling (e.g., 14C-tagged compounds) can track degradation pathways in simulated atmospheric conditions (see ). Computational tools like AOPWIN predict oxidation rates, while GC-MS identifies degradation products such as chlorinated phenols .

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